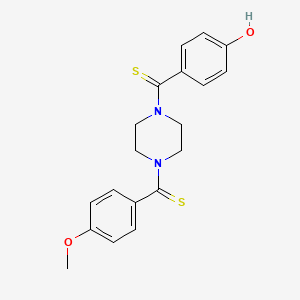![molecular formula C20H18ClN5O2 B2956063 N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-44-3](/img/structure/B2956063.png)
N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research: CDK2 Inhibition
Compounds with the imidazo[2,1-c][1,2,4]triazine scaffold have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy . CDK2 is involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. This compound could be synthesized and tested for its efficacy in inhibiting CDK2, potentially offering a new avenue for cancer treatment.
Antimetabolite Activity
The pyrazolo[1,5-a]pyrimidine core, which is structurally similar to the compound’s scaffold, is known for its antimetabolite properties . Antimetabolites interfere with DNA and RNA synthesis, making them effective in treating diseases where cells are rapidly dividing, such as cancer. Research into this application could explore the compound’s potential as a chemotherapeutic agent.
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines have also demonstrated antitrypanosomal activity . Trypanosomiasis, caused by Trypanosoma parasites, is a disease that affects both humans and animals. Investigating this compound’s antitrypanosomal properties could contribute to the development of new treatments for this disease.
Antischistosomal Activity
Similar compounds have shown promise in treating schistosomiasis, a parasitic disease caused by Schistosoma worms . Research into the antischistosomal activity of this compound could lead to new therapies for a disease that affects millions worldwide.
Enzyme Inhibition
The compound’s scaffold is conducive to enzyme inhibition, which is a common strategy in drug development . By inhibiting specific enzymes, it’s possible to treat a variety of diseases, including metabolic disorders and infections. Further research could identify which enzymes this compound effectively targets.
Kinase Inhibition in Cancer Therapy
The fused heterocycle present in the compound is an integral part of several kinase inhibitors . Kinases are enzymes that play a significant role in the signaling pathways of cancer cells. Inhibiting these kinases can disrupt the growth and survival of cancer cells, making this an important area of research for the compound.
Nucleoside Drug Development
Compounds with similar structures have been used in the development of nucleoside drugs, such as antiviral medications . Given the structural similarities, this compound could be explored for its potential in creating new nucleoside analogs that might inhibit viral replication.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-13-6-8-15(9-7-13)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSXSJKCSWUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

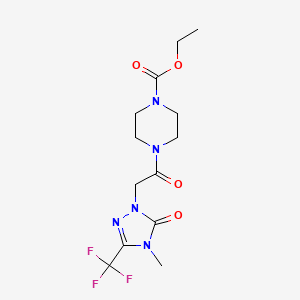
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
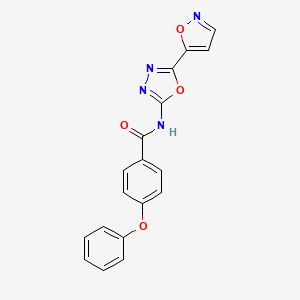
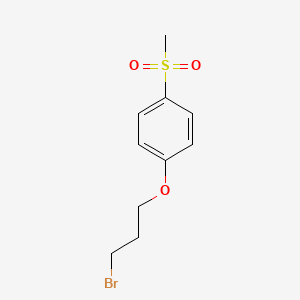
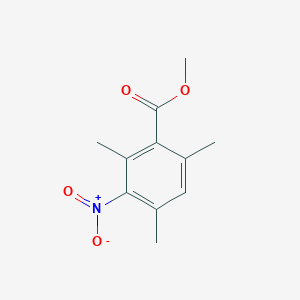

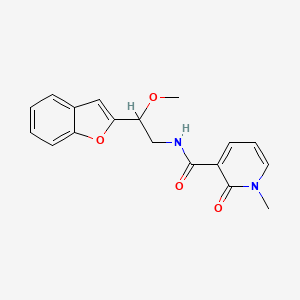
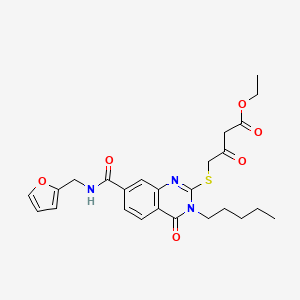
![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)
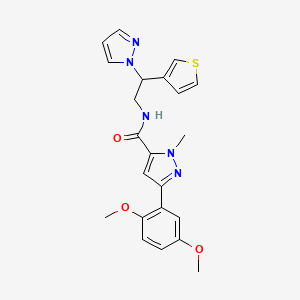
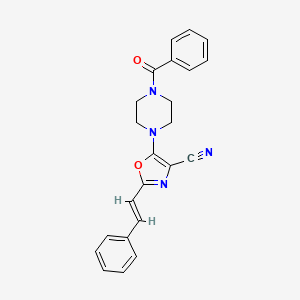
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
